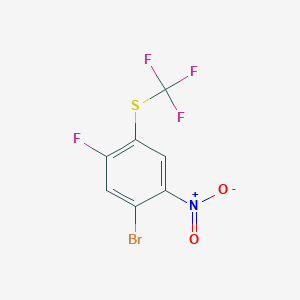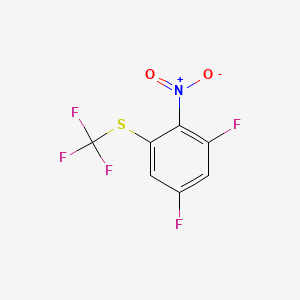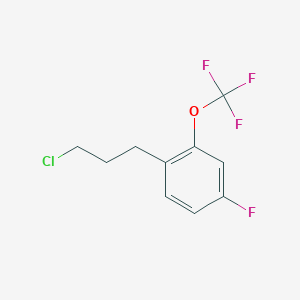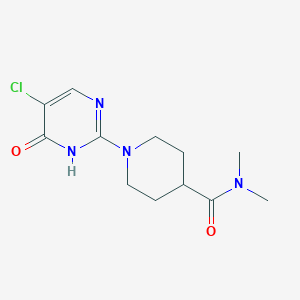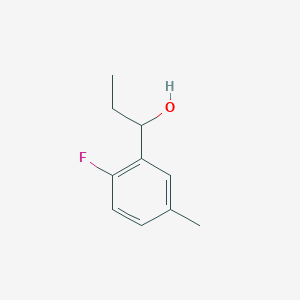
alpha-Ethyl-2-fluoro-5-methylbenZenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoro-5-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO It is a fluorinated alcohol derivative, characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-fluoro-5-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-fluoro-5-methylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1-(2-fluoro-5-methylphenyl)propan-1-ol may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-fluoro-5-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(2-fluoro-5-methylphenyl)propan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane, 1-(2-fluoro-5-methylphenyl)propane, using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 1-(2-fluoro-5-methylphenyl)propan-1-one.
Reduction: 1-(2-fluoro-5-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-fluoro-5-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-fluoro-5-methylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain molecular targets. The exact pathways and molecular targets involved can vary based on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-fluoro-4-methylphenyl)propan-1-ol
- 1-(2-fluoro-3-methylphenyl)propan-1-ol
- 1-(2-fluoro-5-methylphenyl)propan-2-ol
Uniqueness
1-(2-fluoro-5-methylphenyl)propan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13FO |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
1-(2-fluoro-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-6-7(2)4-5-9(8)11/h4-6,10,12H,3H2,1-2H3 |
Clé InChI |
BHKBTHCGINZALZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=CC(=C1)C)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


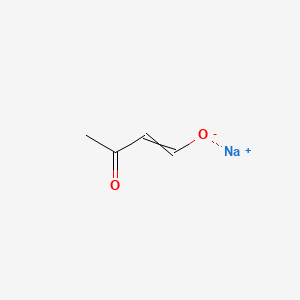

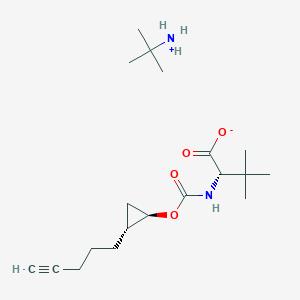

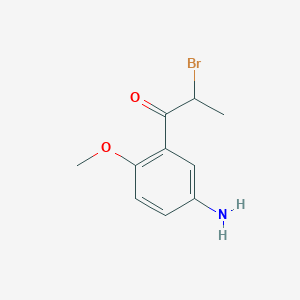
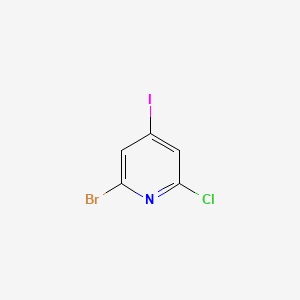
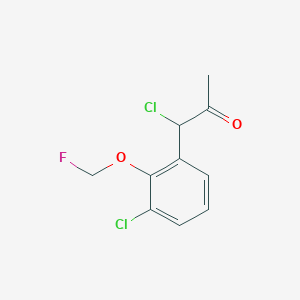
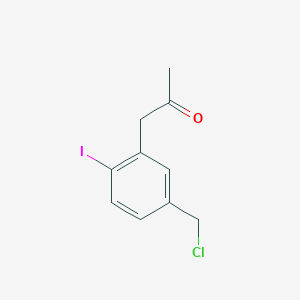
![[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]boronic acid](/img/structure/B14044730.png)
